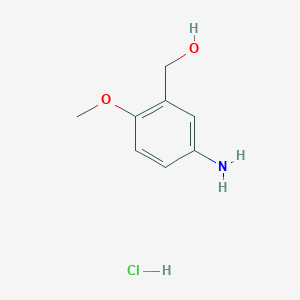

(5-Amino-2-methoxyphenyl)methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Amino-2-methoxyphenyl)methanol;hydrochloride” is a chemical compound with the CAS Number: 90087-08-4 . It has a molecular weight of 189.64 and its molecular formula is C8H12ClNO2. It is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO2.ClH/c1-11-8-3-2-7 (9)4-6 (8)5-10;/h2-4,10H,5,9H2,1H3;1H . This code provides a specific description of the compound’s molecular structure. The compound has a predicted melting point of 83.72° C .Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.64 and a molecular formula of C8H12ClNO2. It is typically found in powder form . The compound has a predicted melting point of 83.72° C and a predicted boiling point of 317.2° C at 760 mmHg . The predicted density is 1.2 g/cm 3 .Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of certain organic compounds, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, in inhibiting the corrosion of mild steel in hydrochloric acid medium. This suggests potential applications in corrosion control technologies, particularly for metals exposed to acidic environments (Bentiss et al., 2009).

Organic Synthesis

The role of methanol as a green C1 source in the α-methoxymethylation and aminomethylation of propiophenones via electrochemical reactions showcases the utility of methanol and related compounds in facilitating sustainable organic synthesis processes. This points towards applications in green chemistry and the development of environmentally friendly synthetic routes (Meng et al., 2020).

Antimicrobial Research

The synthesis and evaluation of compounds for antimicrobial properties, as seen with various substituted phenyl methanones and other related structures, indicate the potential of (5-Amino-2-methoxyphenyl)methanol; hydrochloride analogs in developing new antimicrobial agents. These studies contribute to the ongoing search for novel compounds to combat microbial resistance (Chaudhari, 2012).

Photogeneration and Reactivity Studies

Investigations into the photogeneration and reactivity of related compounds, such as hydroxy and methoxy substituted phenyl cations, shed light on their potential applications in photochemistry and the development of photo-responsive materials. These findings are crucial for industries focusing on light-activated processes and materials (Protti et al., 2004).

Pharmaceutical Research

The development of PET radiotracers for early diagnosis of diseases such as Alzheimer’s showcases the application of related compounds in medical diagnostics and therapeutic monitoring. This area of research is pivotal for advancing non-invasive diagnostic techniques and improving patient care (Altomare et al., 2014).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

Similar compounds have been implicated in various biochemical pathways, including those involving aromatic compounds

Pharmacokinetics

The compound’s molecular weight (18964) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed . The presence of polar groups (amino and hydroxyl) could influence its solubility and distribution.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (5-Amino-2-methoxyphenyl)methanol;hydrochloride . For instance, its stability could be affected by storage temperature . Additionally, its efficacy could be influenced by the presence of other molecules that compete for the same targets.

properties

IUPAC Name |

(5-amino-2-methoxyphenyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4,10H,5,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWMVNAFIZRBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-methoxyphenyl)methanol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dichlorophenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2993173.png)

![Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2993174.png)

![4-((naphthalen-1-ylmethyl)thio)-1-(thiophen-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2993175.png)

![Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate](/img/structure/B2993176.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993177.png)

![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2993188.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2993190.png)

![2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride](/img/structure/B2993191.png)

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide](/img/structure/B2993194.png)